molecular formula C10H17NO6 B1587626 Dimethyl (Boc-amino)malonate CAS No. 61172-70-1

Dimethyl (Boc-amino)malonate

Cat. No. B1587626
CAS RN: 61172-70-1
M. Wt: 247.24 g/mol
InChI Key: UIQVFHUDWIETEY-UHFFFAOYSA-N
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Description

Dimethyl (Boc-amino)malonate is a derivative of malonic acid . It is also known as (Boc-amino)malonic acid dimethyl ester . It has a molecular weight of 247.25 .


Synthesis Analysis

Dimethyl (Boc-amino)malonate is used in peptide synthesis . It can be synthesized from dimethoxymethane and carbon monoxide .


Molecular Structure Analysis

The linear formula of Dimethyl (Boc-amino)malonate is (CH3)3COCONHCH(COOCH3)2 . It has a molecular weight of 247.25 .


Chemical Reactions Analysis

Dimethyl (Boc-amino)malonate is involved in various chemical reactions. For instance, it plays a role in the synthesis of α-amino acid esters .


Physical And Chemical Properties Analysis

Dimethyl (Boc-amino)malonate has a refractive index of n20/D 1.444 and a density of 1.148 g/mL at 20 °C . It is used in peptide synthesis and should be stored at a temperature between 2-8°C .

Scientific Research Applications

Enantioselective Synthesis of β-Amino Acids

Jun Song, Yi Wang, and L. Deng (2006) described an efficient, direct asymmetric Mannich reaction involving malonates and N-Boc aryl and alkyl imines catalyzed by bifunctional cinchona alkaloids. This reaction extends to β-ketoesters, providing a convergent enantioselective route to biologically significant β-amino acids under conditions tolerant of air and moisture (Song et al., 2006).

Asymmetric Organocatalytic Activity

Jinxing Ye, D. Dixon, and Peter S. Hynes (2005) synthesized and evaluated a family of 9-amino(9-deoxy) epicinchonine derivatives for asymmetric organocatalytic activity. They found that a thiourea derivative acted as an effective bifunctional organic catalyst, inducing high enantioselectivity in the malonate ester Michael addition reaction to a range of nitro olefins (Ye et al., 2005).

Synthesis of Unnatural Amino Acids for Opioid Peptidomimetics

Aaron M. Bender et al. (2015) reported a short, three-step synthesis of Boc-2',6'-dimethyl-l-tyrosine using microwave-assisted Negishi coupling. This chemistry facilitates the rapid synthesis of other unnatural tyrosine derivatives for incorporation into opioid peptidomimetics (Bender et al., 2015).

Electrochemical Cyclization

M. Okimoto et al. (2006) explored the electrochemical oxidation of dimethyl aminomalonates in methanol to achieve cyclization through carbon-carbon bond formation. Optimal yields were achieved with NaCN as the supporting electrolyte (Okimoto et al., 2006).

Asymmetric Michael Reaction Protocol

Kristin Lippur et al. (2015) developed a mild protocol for the asymmetric Michael addition of dimethyl malonate to various α,β-unsaturated carbonyl compounds. They utilized CaCl2, a cheap and environmentally friendly Lewis acid, in conjunction with an aminoindanol- and pyridine-derived ligand (Lippur et al., 2015).

properties

IUPAC Name

dimethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(14)11-6(7(12)15-4)8(13)16-5/h6H,1-5H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQVFHUDWIETEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399768
Record name Dimethyl (Boc-amino)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (Boc-amino)malonate

CAS RN

61172-70-1
Record name Dimethyl (Boc-amino)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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